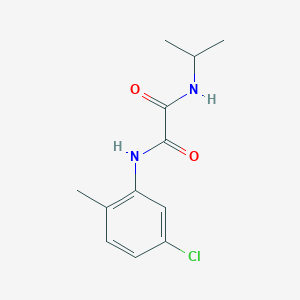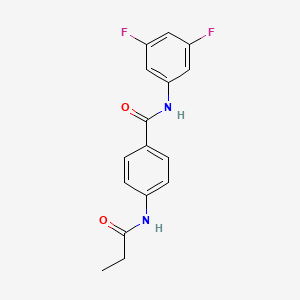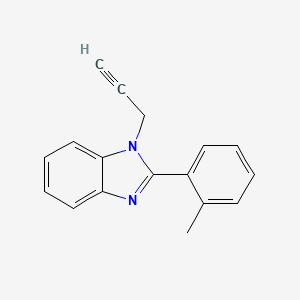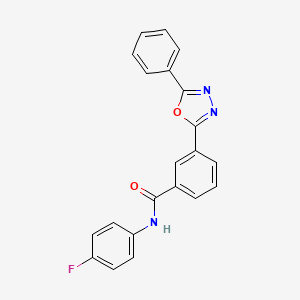
N-(5-chloro-2-methylphenyl)-N'-isopropylethanediamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-isopropylethanediamide, commonly known as ACR16, is a chemical compound that belongs to the class of N-acylpropylamines. It has been extensively studied for its potential applications in the field of neuroscience, particularly for its ability to modulate the activity of certain neurotransmitter receptors.
Scientific Research Applications
ACR16 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. ACR16 has been studied for its potential applications in the treatment of several neurological disorders, including schizophrenia, depression, and anxiety.
Mechanism of Action
ACR16 acts as a partial agonist at dopamine D2, serotonin 5-HT1A, and norepinephrine α2C receptors. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is believed to be responsible for its therapeutic effects in the treatment of schizophrenia and depression. ACR16 also modulates the activity of several other neurotransmitter systems, including glutamate, GABA, and acetylcholine.
Biochemical and Physiological Effects:
ACR16 has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is believed to be responsible for its therapeutic effects in the treatment of schizophrenia and depression. ACR16 also modulates the activity of several other neurotransmitter systems, including glutamate, GABA, and acetylcholine. Additionally, ACR16 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
ACR16 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of neuroscience. However, there are also some limitations to using ACR16 in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, ACR16 has a relatively low affinity for its target receptors, which may make it less effective than other compounds that have higher affinities.
Future Directions
There are several future directions for research on ACR16. One potential area of research is the development of more potent and selective compounds that target the same neurotransmitter receptors as ACR16. Additionally, there is a need for more studies on the long-term effects of ACR16, particularly in the treatment of neurodegenerative disorders. Finally, there is a need for more studies on the safety and tolerability of ACR16, particularly in the context of long-term use.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-6-9(13)5-4-8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVDGIFKULWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)

![N-[4-(allyloxy)phenyl]-2,4-dichlorobenzamide](/img/structure/B4395716.png)


![2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4395753.png)
![methyl 2-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4395761.png)

![(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395772.png)
![N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4395779.png)
![3-methyl-N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4395783.png)
![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)